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Compound of Interest

Compound Name: 3-Formyl-4-thiopheneboronic acid

Cat. No.: B112628 Get Quote

In-Depth Technical Guide to 3-Formyl-4-
thiopheneboronic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Formyl-4-thiopheneboronic
acid, a valuable building block in organic synthesis, particularly for applications in medicinal

chemistry and materials science. This document details its commercial availability, purity

standards, and key experimental protocols.

Commercial Availability and Purity
3-Formyl-4-thiopheneboronic acid (CAS No: 4347-32-4) is readily available from a variety of

commercial suppliers. The purity of the commercially available product is typically suitable for

most research and development applications. Key specifications are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b112628?utm_src=pdf-interest
https://www.benchchem.com/product/b112628?utm_src=pdf-body
https://www.benchchem.com/product/b112628?utm_src=pdf-body
https://www.benchchem.com/product/b112628?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Supplier CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Purity
Specification

Santa Cruz

Biotechnology
4347-32-4 C₅H₅BO₃S 155.97 Not specified

Fisher Scientific 4347-32-4 C₅H₅BO₃S 155.97 min 96%

Toronto

Research

Chemicals

4347-32-4 C₅H₅BO₃S 155.97 Not specified

Manchester

Organics
4347-32-4 C₅H₅BO₃S 155.97 Not specified

Experimental Protocols
While specific proprietary synthesis methods are not publicly disclosed by all suppliers, the

synthesis of 3-Formyl-4-thiopheneboronic acid can be achieved through established

organometallic procedures. The following sections outline general yet detailed methodologies

for its synthesis, purification, and analysis, based on standard practices for similar

thiopheneboronic acids.

Synthesis of 3-Formyl-4-thiopheneboronic Acid
A common synthetic route to 3-Formyl-4-thiopheneboronic acid involves the borylation of a

suitable brominated thiophene precursor, such as 3-bromo-4-formylthiophene. This can be

achieved via a lithium-halogen exchange followed by reaction with a borate ester.

Materials:

3-Bromo-4-formylthiophene

Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

Triisopropyl borate
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1 M Hydrochloric acid (HCl)

Diethyl ether

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

thermometer, and a nitrogen/argon inlet, add 3-bromo-4-formylthiophene and anhydrous

THF under an inert atmosphere.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature below

-70 °C. The reaction is monitored for the completion of the lithium-halogen exchange.

After stirring for the appropriate time at -78 °C, add triisopropyl borate dropwise, again

keeping the temperature below -70 °C.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.

Transfer the mixture to a separatory funnel and extract with diethyl ether.

Wash the combined organic layers with water and then brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude 3-Formyl-4-thiopheneboronic acid.

Purification by Recrystallization
Recrystallization is a standard and effective method for purifying solid organic compounds like

3-Formyl-4-thiopheneboronic acid. The choice of solvent is critical for successful purification.
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A solvent system in which the compound is sparingly soluble at room temperature but highly

soluble at elevated temperatures is ideal.

Materials:

Crude 3-Formyl-4-thiopheneboronic acid

Recrystallization solvent (e.g., a mixture of ethanol and water, or toluene)

Erlenmeyer flask

Hot plate

Buchner funnel and filter paper

Vacuum flask

Procedure:

Place the crude 3-Formyl-4-thiopheneboronic acid in an Erlenmeyer flask.

Add a minimal amount of the chosen recrystallization solvent.

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add

more solvent in small portions if necessary to achieve complete dissolution at the boiling

point.

If colored impurities are present, a small amount of activated charcoal can be added to the

hot solution, which is then hot-filtered to remove the charcoal.

Allow the hot, clear solution to cool slowly to room temperature, undisturbed.

Once crystal formation appears to be complete, cool the flask in an ice bath to maximize

crystal yield.

Collect the purified crystals by vacuum filtration using a Buchner funnel.

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Dry the crystals under vacuum to remove residual solvent.

Purity Analysis
The purity of 3-Formyl-4-thiopheneboronic acid can be reliably determined using High-

Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR)

spectroscopy.

A validated RP-HPLC method is crucial for the accurate quantification of purity and the

detection of any impurities.

Instrumentation:

HPLC system with a UV detector

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Typical Conditions:

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid

modifier like formic acid or phosphoric acid to ensure sharp peak shapes. For example, a

gradient from 20% to 95% acetonitrile in water (containing 0.1% formic acid).

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or a

compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL) and filter

through a 0.45 µm syringe filter before injection.

qNMR is a powerful technique for determining the absolute purity of a compound by comparing

the integral of a specific proton signal of the analyte to that of a certified internal standard of

known purity.

Instrumentation:
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High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Accurately weigh a sample of 3-Formyl-4-thiopheneboronic acid and a suitable internal

standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into an NMR tube. The

internal standard should have a known purity and signals that do not overlap with the

analyte's signals.

Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Acquire the ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., a

long relaxation delay, D1, of at least 5 times the longest T1 of the signals of interest).

Integrate the well-resolved signals of both the analyte and the internal standard.

Calculate the purity of the analyte based on the integral values, the number of protons

corresponding to each signal, and the weights of the sample and the internal standard.

Applications in Drug Discovery and Materials
Science
3-Formyl-4-thiopheneboronic acid is a versatile building block due to its two reactive

functional groups: the boronic acid and the aldehyde. The boronic acid moiety is primarily used

in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form

carbon-carbon bonds. The aldehyde group can be used for various transformations, including

reductive amination, Wittig reactions, and the formation of Schiff bases.

Suzuki-Miyaura Coupling
This reaction is a cornerstone of modern organic synthesis for the formation of biaryl

compounds.
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Catalytic Cycle

3-Formyl-4-thiopheneboronic acid

Transmetalation

Aryl Halide (Ar-X)

Oxidative Addition

Base (e.g., K₂CO₃, Cs₂CO₃)

Pd Catalyst (e.g., Pd(PPh₃)₄) Pd(0) Coupled Product (Ar-Thiophene) 

Ar-Pd(II)-X
  

Ar-Pd(II)-Thiophene
 

Reductive Elimination 
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Suzuki-Miyaura Coupling Workflow

Role in Kinase Inhibitor Synthesis
Substituted thiophenes are important scaffolds in the development of kinase inhibitors. The

formyl group on 3-Formyl-4-thiopheneboronic acid can be a key handle for introducing

diversity and modulating the pharmacological properties of potential drug candidates. For

instance, the aldehyde can be converted to an amine, which can then be further functionalized.
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3-Formyl-4-thiopheneboronic acid

Reductive Amination
(e.g., with R-NH₂)

Aminomethyl-thiophene
boronic acid

Suzuki-Miyaura Coupling
(with Heteroaryl-X)

Bi-heterocyclic Core Scaffold

Further Functionalization
(e.g., Acylation, Alkylation)

Potential Kinase Inhibitor
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Synthetic Pathway to Kinase Inhibitors
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Application in Organic Electronics
Thiophene-based materials are widely used in organic electronics due to their excellent charge

transport properties. 3-Formyl-4-thiopheneboronic acid can serve as a building block for the

synthesis of conjugated polymers and small molecules for applications in organic light-emitting

diodes (OLEDs) and organic photovoltaics (OPVs).[1] The formyl group can be used to extend

the conjugation of the system through reactions like the Wittig or Horner-Wadsworth-Emmons

reaction.

3-Formyl-4-thiopheneboronic acid

Suzuki Coupling
(with Dibromo-Aromatic)

Formyl-terminated Oligomer

Wittig/HWE Reaction

Extended π-Conjugated Material

OLED / OPV Device
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Synthesis of Conjugated Materials

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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